Cas no 59297-29-9 (3-Bromo-5-methoxybenzyl Bromide)
3-Bromo-5-methoxybenzyl Bromide Chemical and Physical Properties
Names and Identifiers
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- 1-Bromo-3-(bromomethyl)-5-methoxybenzene
- PGBXZQKIIWHFGI-UHFFFAOYSA-N
- 59297-29-9
- 3-Bromo-5-methoxybenzyl bromide
- PS-9998
- 3-Bromo-5-methoxy-benzyl bromide
- DTXSID20483694
- 3-bromo-5-methoxy-benzylbromide
- MFCD12761608
- G10925
- SCHEMBL1346989
- AKOS016010927
- DB-121301
- EN300-4263497
- 5-bromo-3-methoxybenzyl bromide
- 3-Bromo-5-(bromomethyl)anisole
- A1-09715
- Benzene, 1-bromo-3-(bromomethyl)-5-methoxy-
- 3-Bromo-5-methoxybenzyl Bromide
-
- MDL: MFCD12761608
- Inchi: 1S/C8H8Br2O/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4H,5H2,1H3
- InChI Key: PGBXZQKIIWHFGI-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=C(CBr)C=1)OC
Computed Properties
- Exact Mass: 279.89214g/mol
- Monoisotopic Mass: 277.89419g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 9.2Ų
3-Bromo-5-methoxybenzyl Bromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015000903-1g |
3-Bromo-5-(bromomethyl)anisole |
59297-29-9 | 97% | 1g |
$1504.90 | 2023-09-01 | |
| TRC | B626310-10mg |
3-Bromo-5-methoxybenzyl Bromide |
59297-29-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B626310-50mg |
3-Bromo-5-methoxybenzyl Bromide |
59297-29-9 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B626310-100mg |
3-Bromo-5-methoxybenzyl Bromide |
59297-29-9 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Apollo Scientific | OR70061-1g |
3-Bromo-5-methoxybenzyl bromide |
59297-29-9 | 1g |
£40.00 | 2025-02-20 | ||
| Apollo Scientific | OR70061-5g |
3-Bromo-5-methoxybenzyl bromide |
59297-29-9 | 5g |
£120.00 | 2025-02-20 | ||
| A2B Chem LLC | AI53268-1g |
1-bromo-3-(bromomethyl)-5-methoxybenzene |
59297-29-9 | 1g |
$55.00 | 2024-04-19 | ||
| A2B Chem LLC | AI53268-5g |
1-bromo-3-(bromomethyl)-5-methoxybenzene |
59297-29-9 | 5g |
$65.00 | 2024-04-19 | ||
| Crysdot LLC | CD12057648-1g |
1-Bromo-3-(bromomethyl)-5-methoxybenzene |
59297-29-9 | 95+% | 1g |
$772 | 2024-07-24 | |
| abcr | AB531654-5g |
3-Bromo-5-methoxybenzyl bromide; . |
59297-29-9 | 5g |
€253.10 | 2025-04-17 |
3-Bromo-5-methoxybenzyl Bromide Suppliers
3-Bromo-5-methoxybenzyl Bromide Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on 3-Bromo-5-methoxybenzyl Bromide
Recent Advances in the Application of 3-Bromo-5-methoxybenzyl Bromide (CAS: 59297-29-9) in Chemical Biology and Pharmaceutical Research
3-Bromo-5-methoxybenzyl Bromide (CAS: 59297-29-9) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its brominated and methoxylated benzyl structure, serves as a key building block in the synthesis of various biologically active molecules. Recent studies have explored its utility in drug discovery, medicinal chemistry, and materials science, highlighting its importance in advancing research across multiple disciplines.
One of the primary applications of 3-Bromo-5-methoxybenzyl Bromide is in the synthesis of small-molecule inhibitors targeting specific enzymes or receptors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the development of novel kinase inhibitors, where the compound's bromine moiety facilitated efficient cross-coupling reactions to generate diverse chemical libraries. The study reported that derivatives of 3-Bromo-5-methoxybenzyl Bromide exhibited promising inhibitory activity against several cancer-related kinases, suggesting its potential as a scaffold for anticancer drug development.
In addition to its role in drug discovery, 3-Bromo-5-methoxybenzyl Bromide has been employed in the design of fluorescent probes for biological imaging. A recent publication in Chemical Communications detailed the synthesis of a series of benzyl-based fluorescent tags using this compound as a starting material. The resulting probes demonstrated high selectivity and stability in cellular environments, enabling real-time visualization of intracellular processes. This advancement opens new avenues for studying dynamic biological systems with high precision.
Another notable application of 3-Bromo-5-methoxybenzyl Bromide lies in the field of materials science. Researchers have utilized its reactive bromine group to functionalize polymers and nanoparticles, creating hybrid materials with tailored properties. A 2022 study in ACS Applied Materials & Interfaces reported the successful incorporation of this compound into a polymer matrix, resulting in materials with enhanced thermal stability and tunable optical characteristics. These findings underscore the compound's versatility beyond traditional pharmaceutical applications.
Despite its promising applications, challenges remain in the large-scale synthesis and purification of 3-Bromo-5-methoxybenzyl Bromide. Recent efforts have focused on optimizing reaction conditions to improve yield and purity. A 2023 patent application disclosed a novel catalytic system that significantly reduces byproduct formation during the bromination of 5-methoxybenzyl alcohol, the precursor to 3-Bromo-5-methoxybenzyl Bromide. This innovation could facilitate broader adoption of the compound in industrial settings.
Looking ahead, researchers anticipate that 3-Bromo-5-methoxybenzyl Bromide will continue to play a pivotal role in advancing chemical biology and pharmaceutical research. Its unique structural features and reactivity profile make it an attractive candidate for developing next-generation therapeutics, diagnostic tools, and functional materials. Ongoing studies are exploring its potential in targeted drug delivery systems and as a linker molecule in bioconjugation chemistry, further expanding its utility in the life sciences.
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